The synthesis of aspirin primarily involves the acetylation of salicylic acid using acetic anhydride or acetyl chloride in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The general reaction can be summarized as follows:
The yield and purity of aspirin can be assessed using techniques such as melting point determination and infrared spectroscopy to confirm the formation of the ester bond characteristic of acetylsalicylic acid.
Aspirin has a molecular formula of C₉H₈O₄ and a molar mass of 180.16 g/mol. Its structure consists of an aromatic ring with an acetyl group (–COCH₃) attached to one hydroxyl group (–OH) of salicylic acid.
Aspirin can undergo various chemical reactions:
The therapeutic effects of aspirin arise primarily from its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins and thromboxanes:
Aspirin has numerous scientific and medical applications, including:
The therapeutic use of salicylate-rich plants predates recorded history. Ancient civilizations exploited willow (Salix spp.) and myrtle (Myrtus communis) for pain and fever relief, with the Ebers Papyrus (c. 1550 BCE) documenting Egyptian use of willow leaves for inflammatory conditions [1] [6]. Hippocrates (460–370 BCE) later prescribed willow leaf tea for analgesia during childbirth, while Dioscorides (40–90 CE) recommended willow bark extracts for gout and eye inflammation [6] [8]. These applications relied on empirical observations rather than mechanistic understanding.
A pivotal shift occurred in 1763, when Reverend Edward Stone systematically investigated willow bark’s antipyretic properties. In a letter to the Royal Society, he described administering powdered willow bark to 50 febrile patients, noting consistent fever reduction—the first scientific documentation of salicylate’s clinical effects [1] [7]. This work laid the foundation for phytochemical extraction efforts in the 19th century.
Table 1: Pre-Modern Uses of Salicylate-Rich Plants
Civilization/Figure | Period | Plant Source | Medical Application |
---|---|---|---|
Sumerians | c. 3000 BCE | Willow | Pain/fever relief |
Egyptians | c. 1550 BCE | Willow/Myrtle | Anti-inflammatory |
Hippocrates | 460–370 BCE | Willow leaves | Childbirth analgesia |
Dioscorides | 40–90 CE | Willow bark | Gout, eye inflammation |
Edward Stone | 1763 CE | Willow bark | Malaria fever reduction |
The isolation of salicylate’s active principle began in 1824 when Italian pharmacists Francesco Fontana and Bartolommeo Rigatelli extracted bitter-tasting crystals from willow bark, which Rigatelli termed "very bitter antipyretic saline" [7]. In 1828, Johann Buchner purified these crystals and named them salicin (from Latin salix for willow) [3] [6]. Henri Leroux improved extraction methods in 1829, yielding gram quantities of salicin [7].
Raffaele Piría’s 1838 hydrolysis of salicin to salicylic acid marked a critical advancement. However, therapeutic use was limited by severe gastrointestinal toxicity. Charles Gerhardt’s 1853 synthesis of acetylsalicylic acid (ASA) via sodium salicylate and acetyl chloride produced an unstable compound, impeding clinical adoption [3] [6]. Hermann Kolbe’s 1859 synthesis of salicylic acid from phenol and CO₂ enabled industrial-scale production, though toxicity persisted [6] [7].
Table 2: Key 19th-Century Chemical Milestones
Scientist | Year | Innovation | Significance |
---|---|---|---|
Fontana/Rigatelli | 1824 | First salicin extraction | Isolation of active principle |
Buchner | 1828 | Salicin crystallization | Standardized compound production |
Piría | 1838 | Salicylic acid hydrolysis | Defined molecular structure |
Gerhardt | 1853 | ASA synthesis | First acetylated derivative |
Kolbe/Schmitt | 1859/1874 | Industrial salicylic acid synthesis | Economical mass production |
In 1897, Bayer chemist Felix Hoffmann revisited Gerhardt’s method, refluxing salicylic acid with acetic anhydride to produce stable, high-purity ASA [3] [6]. Heinrich Dreser initially dismissed ASA due to cardiac safety concerns, favoring heroin (also synthesized by Hoffmann). Arthur Eichengrün, Hoffmann’s supervisor, circumvented Dreser by organizing physician trials demonstrating ASA’s superior gastric tolerability over salicylic acid [6] [8].
Bayer patented the synthesis process in 1899 and trademarked the name "Aspirin": "A" for acetyl, "spir" from Spiraea ulmaria (meadowsweet, a salicin source), and "in" as a common drug suffix [3] [6]. By 1900, Bayer transitioned from powder to tablet form, enabling global distribution. Dreser’s 1899 publication Pharmacologisches über Aspirin cemented its clinical reputation, though he omitted Hoffmann and Eichengrün’s contributions—a historical controversy resolved in later analyses [6] [8].
For 70 years, aspirin’s effects were attributed solely to anti-inflammatory and analgesic actions. The paradigm shifted in 1971 when John Vane discovered ASA irreversibly acetylates cyclooxygenase (COX), inhibiting prostaglandin biosynthesis [1] [8]. Vane’s Nature paper demonstrated dose-dependent suppression of prostaglandin E₂ in guinea pig lungs, explaining both therapeutic and toxic effects [6] [8]. This earned him the 1982 Nobel Prize, with Bengt Samuelsson and Sune Bergström.
Subsequent research revealed deeper complexity:
Table 3: Modern Mechanistic Insights
Discovery | Key Researchers | Mechanism | Biological Consequence |
---|---|---|---|
COX inhibition | Vane (1971) | Irreversible acetylation | Prostaglandin suppression |
COX-2 selectivity | Simmons et al. (2004) | Ser530 acetylation | Anti-thrombotic action |
Iron chelation | Ghosh et al. (2025) | Iron binding by metabolites | Reduced oxidative DNA damage |
NF-κB suppression | Kopp et al. (1994) | IκB kinase inhibition | Anti-inflammatory/antiproliferative |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7